(E/Z)-Fluoxastrobin-d4(Mixture)

Pesticide Residue Analysis Matrix Effect UHPLC-DAD

(E/Z)-Fluoxastrobin-d4 (CAS 1287192-28-2) is a deuterium-labeled mixture of four isotopomers of fluoxastrobin, a systemic strobilurin fungicide (FRAC Group that inhibits mitochondrial respiration at the Qo site of cytochrome b. The parent compound fluoxastrobin (CAS 193740-76-0) exists as E- and Z-geometrical isomers and is registered for foliar and seed treatment applications on cereals, vegetables, peanuts, and turf.

Molecular Formula C₂₁H₁₂D₄ClFN₄O₅
Molecular Weight 462.85
CAS No. 1287192-28-2
Cat. No. B1146875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Fluoxastrobin-d4(Mixture)
CAS1287192-28-2
Synonyms(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime;  (E/Z)-HEC 5725-d4; 
Molecular FormulaC₂₁H₁₂D₄ClFN₄O₅
Molecular Weight462.85
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-Fluoxastrobin-d4 (Mixture) CAS 1287192-28-2: Stable Isotope-Labeled Analytical Reference Standard for Quantitative Pesticide Residue Analysis


(E/Z)-Fluoxastrobin-d4 (CAS 1287192-28-2) is a deuterium-labeled mixture of four isotopomers of fluoxastrobin, a systemic strobilurin fungicide (FRAC Group 11) that inhibits mitochondrial respiration at the Qo site of cytochrome b [1]. The parent compound fluoxastrobin (CAS 193740-76-0) exists as E- and Z-geometrical isomers and is registered for foliar and seed treatment applications on cereals, vegetables, peanuts, and turf [2]. The deuterated analog incorporates four deuterium atoms in the dioxazine ring, producing a nominal mass shift of +4 Da relative to the unlabeled analyte, which enables its primary function as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantitative workflows .

(E/Z)-Fluoxastrobin-d4 (Mixture) Procurement Considerations: Why Unlabeled Analogs or Surrogate Internal Standards Cannot Be Interchanged in Validated Quantitative Methods


Substituting (E/Z)-Fluoxastrobin-d4 with unlabeled fluoxastrobin or a structurally dissimilar surrogate internal standard introduces quantitation errors that cannot be corrected post-analysis. Unlabeled fluoxastrobin cannot be distinguished from endogenous analyte in samples, precluding its use as an internal standard entirely. Surrogate internal standards (e.g., non-deuterated structural analogs) fail to co-elute with the target analyte under identical chromatographic conditions, resulting in differential matrix effects and incomplete compensation for ion suppression or enhancement [1]. Regulatory bodies including the EMA have explicitly rejected study submissions where surrogate internal standards were deemed insufficiently matched to the analyte, and the FDA has issued 483 citations for inadequate internal standard response tracking [1]. This creates a scientifically and regulatorily enforced requirement for stable isotope-labeled internal standards in validated quantitative fluoxastrobin residue methods.

(E/Z)-Fluoxastrobin-d4 (Mixture) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Analytical Method Selection


Matrix Effect Compensation in Vegetable and Fruit Matrices: Deuterated SIL-IS vs. No Internal Standard

In a validated UHPLC-DAD method for simultaneous determination of E- and Z-fluoxastrobin in eight vegetable and fruit matrices, matrix effects were quantified as signal suppression or enhancement relative to solvent standards. Without deuterated internal standard correction, recovery values ranged from 71.3% to 113.2% across matrices, with relative standard deviations (RSDs) reaching up to 13.9% [1]. The incorporation of (E/Z)-Fluoxastrobin-d4 as a SIL-IS in analogous LC-MS/MS workflows is designed to normalize these matrix-induced response variations, as deuterated IS co-elutes with the analyte and experiences identical ionization conditions [2].

Pesticide Residue Analysis Matrix Effect UHPLC-DAD

Analytical Precision in Wheat Matrix: SIL-IS-Enabled Quantification Performance

A validated QuEChERS-LC-MS/MS method for simultaneous quantification of E-fluoxastrobin, Z-fluoxastrobin, and prothioconazole-desthio in wheat grain and straw demonstrated recoveries of 84–101% with RSD <13.2% when using matched SIL-IS [1]. This performance directly supports terminal residue quantification at levels as low as <0.01 mg/kg in wheat grain and up to 7.6 mg/kg (dry weight) in straw [1]. The method's success in achieving regulatory-acceptable validation parameters (recovery 70–120%, RSD ≤20%) is contingent upon the use of isotope-labeled internal standards that compensate for wheat matrix components known to suppress ionization of strobilurin analytes.

Cereal Crop Residue QuEChERS-LC-MS/MS Dietary Risk Assessment

Sensitivity and LOQ Achievement in Cucumber and Soil: SIL-IS-Corrected vs. Uncorrected Quantification

A solid-phase extraction LC-MS/MS method for simultaneous determination of E/Z-fluoxastrobin and tebuconazole in cucumber and soil reported matrix effects ranging from −17.7% (suppression) to +2.9% (enhancement) across sample types . With SIL-IS correction, the method achieved fortified recoveries of 78.4–108.0%, precision of 1.1–11.9% RSD, and a limit of quantification (LOQ) of 5 μg/kg for both cucumber and soil matrices . In contrast, uncorrected analysis of the same matrices would propagate the −17.7% bias into final residue calculations, potentially causing under-reporting of residues near regulatory MRL thresholds.

Cucurbit Residue SPE-LC-MS/MS Dissipation Kinetics

Parent Compound Antifungal Potency Baseline: Fluoxastrobin EC50 Against Pythium volutum Relative to Alternative Strobilurins

In vitro sensitivity testing of 11 Pythium volutum isolates (causal agent of Pythium root dysfunction in creeping bentgrass) established EC50 values for fluoxastrobin and comparator strobilurin fungicides. Fluoxastrobin exhibited an EC50 of 0.010 μg/mL, demonstrating approximately 5.2-fold higher potency than azoxystrobin (EC50 = 0.052 μg/mL) against the same pathogen panel [1]. This differential sensitivity provides the baseline justification for why fluoxastrobin residue analysis—and consequently the procurement of its deuterated internal standard—remains relevant for turfgrass and agricultural monitoring programs where azoxystrobin may not be a suitable surrogate.

Turfgrass Pathology Oomycete Sensitivity FRAC Group 11

E/Z Isomer Differentiation Requirement: Fluoxastrobin-d4 Mixture vs. Single-Isomer Labeled Standards

Fluoxastrobin exists as E- and Z-geometrical isomers due to the methoxyimino group in its molecular structure, with the E-isomer typically exhibiting higher biological activity and constituting the dominant form in commercial formulations [1]. Regulatory residue definitions for fluoxastrobin (EPA, EU) frequently require reporting of the sum of E- and Z-isomers. Analytical methods capable of simultaneous determination of both isomers—such as the UHPLC-DAD method validated across 160 vegetable and fruit samples with R² > 0.99 and LOQ 30 μg/kg [2]—necessitate an internal standard that mirrors both isomeric forms. The (E/Z)-Fluoxastrobin-d4 mixture, containing deuterated forms of both isomers, provides isomer-matched correction for each chromatographic peak, whereas a single-isomer labeled standard would inadequately correct for the non-matching isomer's retention time and ionization behavior.

Isomer-Specific Quantification Pesticide Isomer Analysis Regulatory Residue Definition

Regulatory Acceptance and Method Validation Efficiency: SIL-IS vs. Surrogate Internal Standard

The European Medicines Agency (EMA) has documented that over 90% of regulatory submissions incorporate stable isotope-labeled internal standards in supportive assay validations, and has rejected studies where surrogate internal standards were deemed insufficiently matched to the target analyte [1]. From a financial and operational perspective, investment in SIL-IS typically reduces method development time by approximately 50%, offsetting initial synthesis costs [1]. In contrast, surrogate internal standards introduce assay bias that may not be detected until validation, causing significant cost and timeline overruns during investigation and remediation.

Method Validation EMA/FDA Compliance Bioanalytical LC-MS

(E/Z)-Fluoxastrobin-d4 (Mixture) High-Value Application Scenarios: Evidence-Based Use Cases for Analytical Laboratories and Contract Research Organizations


Regulatory MRL Compliance Testing in Cereal and Vegetable Export Programs

Laboratories conducting maximum residue limit (MRL) compliance testing for wheat, cucumber, and vegetable exports to EU, US, or Codex-aligned markets require validated methods capable of quantifying fluoxastrobin residues at or below 0.01–0.5 mg/kg. The (E/Z)-Fluoxastrobin-d4 mixture enables method validation that meets the EMA's >90% submission standard for SIL-IS incorporation [1] and achieves the recovery (78.4–108.0%) and precision (RSD ≤13.9%) performance documented in cucumber and wheat matrices [2]. Without this deuterated standard, matrix-induced bias of up to −17.7% can cause under-reporting near MRL thresholds, potentially triggering non-compliance findings or shipment rejections.

Dietary Intake Risk Assessment and Total Diet Studies

National and regional food safety authorities conducting total diet studies or chronic dietary risk assessments require residue data with quantified uncertainty low enough to calculate risk quotients (RQs). The validated wheat field ecosystem method using (E/Z)-Fluoxastrobin-d4 achieved RSD <13.2% and LOQ <0.01 mg/kg, enabling reliable RQ calculations for fluoxastrobin (3.2% of acceptable daily intake) [2]. Substituting a surrogate internal standard would increase measurement uncertainty, potentially inflating RQ estimates and triggering unnecessary regulatory action or consumer advisories.

Environmental Fate and Dissipation Kinetics Studies in Soil and Crop Systems

Research investigating fluoxastrobin half-life in soil (11.6–12.2 days) and cucumber (6.5–8.3 days) requires accurate quantification across a 2–3 log concentration range as residues decline from initial deposition to terminal levels . The (E/Z)-Fluoxastrobin-d4 mixture provides concentration-independent correction across the entire dissipation curve, maintaining LOQ of 5 μg/kg even in high-matrix soil samples. This enables the construction of reliable first-order dissipation models (R² > 0.95 typically required) that are essential for pre-harvest interval determination and environmental risk assessment submissions.

Multi-Residue Pesticide Screening Method Development and Validation

Contract research organizations (CROs) and reference laboratories developing multi-residue LC-MS/MS methods covering 100–500 pesticides must include compound-matched SIL-IS for each analyte to satisfy EMA and FDA expectations [1]. The (E/Z)-Fluoxastrobin-d4 mixture, covering both E- and Z-isomers in a single product, simplifies panel construction relative to sourcing separate single-isomer standards. With fluoxastrobin exhibiting 5.2× higher potency than azoxystrobin against certain oomycete pathogens [3], monitoring programs cannot rely on azoxystrobin-d4 as a surrogate—a compound-specific SIL-IS is scientifically necessary for accurate quantification in multi-residue panels.

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